2-iodo-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide is an organic compound with the molecular formula C₁₅H₁₂IN₃O₃ It is characterized by the presence of an iodine atom, a nitrophenyl group, and a benzohydrazide moiety
Vorbereitungsmethoden
The synthesis of 2-iodo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation of 2-iodobenzohydrazide with 3-nitroacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2-Iodo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and iodo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-iodo-N’-[(1E)-1-(3-aminophenyl)ethylidene]benzohydrazide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Iodo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-iodo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzohydrazide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Iodo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide can be compared with similar compounds such as:
2-Iodo-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide: Similar structure but with the nitro group in the para position.
2-Iodo-N’-[(1E)-1-(3-aminophenyl)ethylidene]benzohydrazide: Similar structure but with an amino group instead of a nitro group.
2-Bromo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide: Similar structure but with a bromine atom instead of an iodine atom.
The uniqueness of 2-iodo-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H12IN3O3 |
---|---|
Molekulargewicht |
409.18 g/mol |
IUPAC-Name |
2-iodo-N-[(E)-1-(3-nitrophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H12IN3O3/c1-10(11-5-4-6-12(9-11)19(21)22)17-18-15(20)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,18,20)/b17-10+ |
InChI-Schlüssel |
XAKVXIALYOQMTI-LICLKQGHSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1I)/C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC=C1I)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.